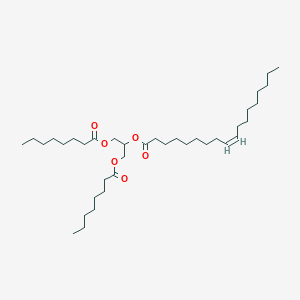
Unguisin B
概要
説明
ウンギシンBは、主にアスペルギルス属の真菌から単離された環状ヘプタペプチドです。この化合物はウンギシンファミリーの一部であり、ガンマ-アミノ酪酸やベータ-メチルフェニルアラニンなどの非タンパク質性アミノ酸の存在を特徴としています。 これらの環状ペプチドは、その構造的多様性と潜在的な生物学的活性で知られていますが、重要な生物学的機能はまだ完全に解明されていません .
準備方法
合成経路と反応条件
ウンギシンBは、一連のペプチドカップリング反応によって合成することができます。合成には、通常、固相ペプチド合成 (SPPS) 技術が用いられ、アミノ酸が固体樹脂に固定された成長中のペプチド鎖に順次付加されます。主な手順は次のとおりです。
カップリング反応: アミノ酸は、N,N’-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどの試薬を使用して活性化され、ペプチド結合を形成します。
環化: 直鎖状ペプチドは環化してヘプタペプチド環構造を形成します。
精製: 環状ペプチドは、高速液体クロマトグラフィー (HPLC) などの技術を使用して精製され、最終生成物が得られます.
工業的生産方法
ウンギシンBの工業的生産には、アスペルギルス種を制御された条件下で発酵させることが含まれます。真菌培養物を適切な培地で培養し、環状ペプチドを培養液から抽出し、精製します。プロセスには、以下が含まれます。
発酵: アスペルギルス種は、栄養豊富な培地で培養されます。
抽出: 培養液は、有機溶媒を使用して抽出され、ペプチドが単離されます。
化学反応解析
反応の種類
ウンギシンBは、次のようなさまざまな化学反応を起こします。
酸化: ペプチドは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
形成される主な生成物
これらの反応から生成される主な生成物には、アミノ酸残基や官能基が変化した修飾環状ペプチドが含まれ、これらは潜在的に異なる生物学的活性を示す可能性があります .
科学研究への応用
ウンギシンBには、次のような科学研究への応用がいくつかあります。
化学: ペプチド合成と環化反応を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物学的活性が調べられています。
医学: その潜在的な治療用途が研究されていますが、重要な生物学的活性はまだ完全に確立されていません。
化学反応の分析
Types of Reactions
Unguisin B undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered amino acid residues or functional groups, which can potentially exhibit different biological activities .
科学的研究の応用
Unguisin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although significant biological activities have not yet been fully established.
Industry: Utilized in the development of peptide-based materials and as a reference compound in analytical studies
作用機序
ウンギシンBの正確な作用機序は、まだ完全に解明されていません。それは細胞内の特定の分子標的や経路と相互作用すると考えられています。ガンマ-アミノ酪酸やベータ-メチルフェニルアラニン残基の存在は、神経伝達物質受容体やその他の細胞タンパク質との潜在的な相互作用を示唆しています。 さらなる研究により、関与する正確な分子標的と経路を解明する必要があります .
類似化合物の比較
ウンギシンBは、ウンギシンA、ウンギシンC、ウンギシンJなどの他の化合物を含む環状ヘプタペプチドのファミリーの一部です。これらの化合物は類似の構造的特徴を共有していますが、ペプチド環に組み込まれている特定のアミノ酸残基が異なります。ウンギシンBの独自性は、アミノ酸の特定の組み合わせにあり、これが異なる生物学的特性をもたらす可能性があります。類似の化合物には、以下が含まれます。
ウンギシンA: ウンギシンBと比較して、異なるアミノ酸残基が含まれています。
ウンギシンC: ユニークなアミノ酸配列を持つ別の環状ヘプタペプチドです。
ウンギシンJ: ウンギシンBと構造的な類似性を有する、最近発見された類縁体です
類似化合物との比較
Unguisin B is part of a family of cyclic heptapeptides that includes other compounds such as unguisin A, unguisin C, and unguisin J. These compounds share similar structural features but differ in the specific amino acid residues incorporated into the peptide ring. The uniqueness of this compound lies in its specific combination of amino acids, which may confer distinct biological properties. Similar compounds include:
Unguisin A: Contains different amino acid residues compared to this compound.
Unguisin C: Another cyclic heptapeptide with a unique amino acid sequence.
Unguisin J: Recently discovered congener with structural similarities to this compound
特性
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCFDPSTGTYYBQ-MDODTGCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)
![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
